molecular formula C16H15N5O B2477413 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide CAS No. 1421459-83-7

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide

Cat. No.: B2477413
CAS No.: 1421459-83-7
M. Wt: 293.33
InChI Key: IUUOEDQBVIXSBQ-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is a compound that features both imidazole and pyrimidine moieties. These heterocyclic structures are known for their significant roles in various biological activities and pharmaceutical applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a phenylpropanamide moiety. One common method involves the reaction of 2-chloropyrimidine with imidazole under basic conditions to form the N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl) intermediate. This intermediate is then reacted with 3-phenylpropanoic acid or its derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can lead to various reduced forms of the pyrimidine or phenylpropanamide moieties .

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrimidine rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of various biological pathways, making it effective against certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is unique due to its combined imidazole and pyrimidine structures, which provide a broad spectrum of biological activities. This dual functionality allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-15(7-6-13-4-2-1-3-5-13)20-14-10-18-16(19-11-14)21-9-8-17-12-21/h1-5,8-12H,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUOEDQBVIXSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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